8-Bromonaphthalen-1-amine

Overview

Description

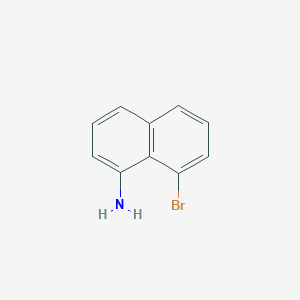

8-Bromonaphthalen-1-amine is an organic compound with the molecular formula C10H8BrN It is a derivative of naphthalene, where a bromine atom is substituted at the 8th position and an amine group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Bromonaphthalen-1-amine can be synthesized through several methods. One common approach involves the bromination of naphthalen-1-amine. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the 8th position. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction. The product is then purified through crystallization or distillation techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the amine group is converted to a nitro group or other oxidized forms.

Reduction: The compound can be reduced to form various derivatives, such as 8-bromo-1-naphthylamine.

Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium azide or thiols can be used under appropriate conditions.

Major Products:

Oxidation: Products include 8-bromo-1-nitronaphthalene.

Reduction: Products include 8-bromo-1-naphthylamine.

Substitution: Products vary depending on the nucleophile used, such as 8-azido-1-naphthylamine.

Scientific Research Applications

Organic Synthesis

8-Bromonaphthalen-1-amine serves as a critical building block in organic synthesis. It is used to prepare more complex aromatic compounds, facilitating the development of various derivatives that can exhibit distinct chemical properties. Its ability to participate in nucleophilic substitutions allows for the creation of diverse chemical entities, enhancing its utility in synthetic chemistry .

Research has indicated that this compound may possess biological activities that warrant further investigation. Studies have focused on its interactions with enzymes and receptors, which could lead to insights into its potential therapeutic applications. The compound's structure allows it to form intra- and intermolecular hydrogen bonds, which may influence its biological interactions .

Pharmaceutical Applications

Ongoing research explores the potential of this compound as a pharmaceutical intermediate or active ingredient. The compound's unique properties make it a candidate for drug development, particularly in creating nitrogen-containing heterocycles known for their diverse pharmacological activities .

Industrial Uses

In industrial settings, this compound is utilized in the production of dyes, pigments, and other chemicals. Its reactivity and ability to form stable compounds make it suitable for various applications in chemical manufacturing .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Applications |

|---|---|---|

| 4-Bromonaphthalen-1-amine | Bromine at the 4th position | Similar uses in organic synthesis but with different reactivity profiles. |

| 1-Naphthylamine | No bromine substitution | Used primarily as a dye intermediate; lacks bromine's reactivity benefits. |

| 8-Bromo-2-naphthylamine | Bromine at the 8th and amine at 2nd | Explored for similar applications but exhibits different steric effects. |

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

- A study published in "Acta Crystallographica" detailed its crystal structure and highlighted its unique hydrogen bonding capabilities, which influence its physical properties .

- Research conducted at Texas Tech University explored various synthetic routes for nitrogen-containing compounds, emphasizing the role of this compound as a key intermediate in synthesizing more complex molecules .

Mechanism of Action

The mechanism of action of 8-Bromonaphthalen-1-amine involves its interaction with various molecular targets. The bromine atom and amine group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s reactivity and its effects on biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-Bromonaphthalen-1-amine: Similar structure but with the bromine atom at the 4th position.

1-Naphthylamine: Lacks the bromine substitution.

8-Bromo-2-naphthylamine: Bromine and amine groups at different positions.

Uniqueness: The compound exhibits less strain between the 1 and 8 substituents, allowing for unique intra- and intermolecular interactions .

Biological Activity

8-Bromonaphthalen-1-amine (C₁₀H₈BrN) is an organic compound characterized by the presence of a bromine atom and an amino group attached to a naphthalene structure. Its unique molecular configuration allows it to exhibit notable biological activities, particularly as an inhibitor of cytochrome P450 enzymes, which are essential for drug metabolism. This article explores the biological activity of this compound, including its synthesis, interactions with biological systems, and potential applications in pharmacology.

Synthesis

The synthesis of this compound typically involves a two-step process:

- Formation of 8-Bromo-1-naphthoic acid : This is achieved through bromination of naphthalene.

- Conversion to this compound : Sodium azide is slowly added to 8-bromo-1-naphthoic acid in the presence of aqueous ammonia, followed by crystallization from petroleum ether to yield pink crystals .

The compound exhibits a herringbone stacking motif in its crystalline form, which influences its physical properties and potential applications . The presence of both bromine and amino groups allows for diverse chemical reactivity while maintaining stability through intramolecular interactions.

Biological Activity

Research indicates that this compound acts as a moderate inhibitor of cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. These enzymes are critical in the metabolism of various pharmaceuticals, making this compound significant for understanding drug-drug interactions and metabolic pathways in pharmacology .

The inhibition of cytochrome P450 enzymes by this compound may occur through competitive binding, where the compound competes with substrates for the active site of the enzyme. Furthermore, its ability to form hydrogen bonds enhances its interaction with biological macromolecules such as proteins and nucleic acids .

Case Studies

Several studies have documented the biological effects of this compound:

- Cytochrome P450 Inhibition : A study demonstrated that this compound significantly inhibited CYP2D6 activity in vitro, suggesting its potential role in drug metabolism studies .

- Antimicrobial Activity : While specific data on antimicrobial activity is limited, compounds structurally related to this compound have shown promise in exhibiting antimicrobial properties, warranting further investigation into this compound's potential therapeutic applications .

- Toxicological Profile : The compound has been classified as harmful if swallowed and causes skin irritation, indicating that safety assessments are critical for any pharmaceutical applications .

Comparative Analysis

A comparison table highlighting similar compounds can provide insights into the unique features of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Bromonaphthalen-1-amine | C₁₀H₈BrN | Different reactivity due to bromine position |

| 2,4-Dibromonaphthalen-1-amine | C₁₀H₇Br₂N | Increased bromination alters physical properties |

| Naphthalene | C₁₀H₈ | Base structure without halogen or amino groups |

| 1-Naphthylamine | C₉H₉N | Lacks bromine substitution; different reactivity |

Q & A

Basic Questions

Q. What are the established synthetic methods for 8-Bromonaphthalen-1-amine, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound typically involves the Curtius rearrangement or Hofmann degradation of 8-bromo-1-naphthoic acid derivatives. A validated method uses sodium azide and concentrated sulfuric acid with chloroform at 45°C, yielding 73% after recrystallization from petroleum ether . Optimization strategies include controlled addition of sodium azide to minimize side reactions, precise temperature control, and solvent selection (e.g., chloroform for extraction and petroleum ether for purification). Purity can be enhanced via repeated recrystallization or chromatographic techniques.

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for validation?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key parameters include monoclinic symmetry (space group P2₁/n), unit cell dimensions (a = 13.6692 Å, b = 4.1579 Å, c = 15.8256 Å, β = 109.941°), and intramolecular Br···N distances (3.070 Å) stabilized by N–H···Br hydrogen bonding . Complementary techniques like NMR (¹H/¹³C), IR (to confirm amine groups), and mass spectrometry (for molecular ion validation) are critical for cross-verification.

Advanced Research Questions

Q. How do non-covalent interactions (e.g., hydrogen bonding, Br···N contacts) influence the solid-state packing and stability of this compound?

The crystal lattice exhibits a herringbone stacking motif driven by intermolecular N–H···N hydrogen bonds, forming infinite zigzag chains . The intramolecular Br···N interaction (3.070 Å) reduces steric strain and stabilizes the planar naphthalene framework. These interactions collectively enhance thermal stability, as evidenced by high melting points and resistance to decomposition under ambient conditions. Researchers can probe these effects via temperature-dependent SCXRD or Hirshfeld surface analysis.

Q. What experimental and computational approaches can resolve discrepancies in crystallographic refinement parameters (e.g., R factors, thermal displacement)?

Refinement challenges arise from anisotropic thermal motion and hydrogen atom placement. The title compound’s refinement used isotropic constraints for C7 and riding models for H atoms, achieving R = 0.052 and wR = 0.117 . Discrepancies can be mitigated by:

- High-resolution data collection (e.g., synchrotron sources).

- Applying restraints (e.g., ISOR for thermal parameters).

- Computational validation via density functional theory (DFT) to compare experimental and optimized geometries.

Q. How can this compound serve as a precursor in cross-coupling reactions, and what catalytic systems optimize its reactivity?

The bromine atom at position 8 and amine at position 1 make this compound a versatile substrate for Suzuki-Miyaura (C–C) or Buchwald-Hartwig (C–N) couplings. Palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligand) are effective for aryl halide activation. Researchers should monitor steric effects from the naphthalene backbone, which may necessitate bulky ligands (e.g., XPhos) or elevated temperatures. Kinetic studies (e.g., via in situ IR) can identify rate-limiting steps .

Q. Data Analysis and Methodological Design

Q. What strategies address low yields or impurities in this compound synthesis, particularly during azide-mediated reactions?

Common pitfalls include incomplete azide decomposition and side reactions (e.g., diazo compound formation). Mitigation strategies include:

- Gradual addition of sodium azide to control exothermicity .

- Acid quenching and rigorous pH adjustment during extraction.

- Analytical monitoring (e.g., TLC or GC-MS) to track intermediate formation.

Q. How can researchers design experiments to investigate the degradation pathways of this compound under oxidative or thermal stress?

Accelerated stability studies using thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) can identify decomposition thresholds. Oxidative pathways are probed via exposure to H₂O₂ or UV light, with degradation products characterized by LC-MS. Computational tools (e.g., Gaussian for transition-state modeling) help predict reactive sites .

Properties

IUPAC Name |

8-bromonaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFCNFNWFJYIJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346612 | |

| Record name | 1-Amino-8-bromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62456-34-2 | |

| Record name | 8-Bromo-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62456-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-8-bromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromonaphthalen-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.